Cas no 1394776-39-6 (2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide)

2-Bromo-N-(2-fluorophenyl)pyridine-4-carboxamide is a halogenated pyridine derivative with a fluorophenyl substituent, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines a brominated pyridine core with a carboxamide linkage to a 2-fluorophenyl group, offering reactivity at multiple sites for further functionalization. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluorophenyl moiety enhances electronic properties for targeted applications. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors or bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. High purity and well-defined reactivity make it a reliable building block for complex molecule assembly.
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide structure
1394776-39-6 structure
Product name:2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
CAS No:1394776-39-6
MF:C12H8BrFN2O
Molecular Weight:295.107125282288
CID:6614624
PubChem ID:71854173

2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
    • 1394776-39-6
    • EN300-14163076
    • Z1407979321
    • AKOS033315541
    • インチ: 1S/C12H8BrFN2O/c13-11-7-8(5-6-15-11)12(17)16-10-4-2-1-3-9(10)14/h1-7H,(H,16,17)
    • InChIKey: URZBQHMNEIAIOS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CN=1)C(NC1C=CC=CC=1F)=O

計算された属性

  • 精确分子量: 293.98040g/mol
  • 同位素质量: 293.98040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 42Ų

2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-14163076-100mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
100mg
$427.0 2023-09-30
Enamine
EN300-14163076-500mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
500mg
$465.0 2023-09-30
Enamine
EN300-14163076-1000mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
1000mg
$485.0 2023-09-30
Enamine
EN300-14163076-10000mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
10000mg
$2085.0 2023-09-30
Enamine
EN300-14163076-250mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
250mg
$447.0 2023-09-30
Enamine
EN300-14163076-0.05g
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6
0.05g
$212.0 2023-06-06
Enamine
EN300-14163076-5000mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
5000mg
$1406.0 2023-09-30
Enamine
EN300-14163076-50mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
50mg
$407.0 2023-09-30
Enamine
EN300-14163076-2500mg
2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide
1394776-39-6 90.0%
2500mg
$949.0 2023-09-30

2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide 関連文献

2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamideに関する追加情報

Introduction to 2-Bromo-N-(2-Fluorophenyl)pyridine-4-carboxamide (CAS No. 1394776-39-6)

2-Bromo-N-(2-fluorophenyl)pyridine-4-carboxamide, with the CAS number 1394776-39-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated pyridine ring and a fluorinated phenyl group, making it an attractive candidate for various biological and therapeutic applications.

The molecular structure of 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide is composed of a pyridine ring substituted with a bromine atom at the 2-position and an amide group at the 4-position. The amide group is further substituted with a 2-fluorophenyl moiety, which imparts specific chemical and biological properties to the molecule. These structural elements contribute to its potential as a lead compound in drug discovery and development.

Recent studies have highlighted the importance of 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide in various biological contexts. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. The bromine and fluorine substituents play crucial roles in modulating the compound's binding affinity and selectivity for these enzymes.

In addition to its enzymatic inhibition properties, 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide have also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a therapeutic agent. Its good oral bioavailability and low toxicity further enhance its suitability for drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide in various disease models. Preliminary results from phase I trials have indicated that it is well-tolerated by patients and shows promising therapeutic effects. These findings have paved the way for more advanced clinical trials to further assess its potential as a novel therapeutic agent.

Beyond its direct therapeutic applications, 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide has also been used as a synthetic intermediate in the preparation of other bioactive compounds. Its unique structural features make it a valuable building block in organic synthesis, allowing for the creation of a wide range of derivatives with diverse biological activities.

In conclusion, 2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide (CAS No. 1394776-39-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural characteristics, combined with its promising biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and insights into its mechanisms of action, solidifying its position as an important molecule in the field.

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